

JMV 449 Acetate: A Technical Guide to a Potent Neurotensin Analog

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | JMV 449 acetate | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 acetate is a potent and metabolically stable neurotensin (NT) analog that has garnered significant interest within the scientific community. As a high-affinity agonist for neurotensin receptors, particularly the NTS1 receptor, JMV 449 exhibits a range of pronounced physiological effects, including the induction of hypothermia, analgesia, and neuroprotection. Its modified peptide structure, featuring a reduced peptide bond, confers enhanced resistance to enzymatic degradation, making it a valuable tool for investigating the physiological roles of the neurotensin system and a potential lead compound in drug development. This technical guide provides a comprehensive overview of **JMV 449 acetate**, including its core pharmacological data, detailed experimental protocols for its characterization, and an exploration of its mechanism of action through signaling pathway diagrams.

Core Pharmacological Data

JMV 449 is a pseudopeptide analog of the C-terminal fragment of neurotensin, NT(8-13). Its structure incorporates a reduced peptide bond [CH2-NH] between the first two lysine residues, which significantly increases its stability.[1][2]

Chemical and Physical Properties:



| Property | Value | Reference |
|-------------------|-------------------------------------------|-----------|
| Molecular Formula | C40H70N8O9 | [3] |
| Molecular Weight | 807.03 g/mol | [3] |
| Sequence | H-Lys-ψ(CH2NH)-Lys-Pro-Tyr- lle-Leu-OH | [2] |
| CAS Number | 141863-45-8 | [3] |

Pharmacological Activity:

| Parameter | Value | Assay Conditions | Reference |
|-----------|---------|----------------------------------------------------------------------------------------|-----------|
| IC50 | 0.15 nM | Inhibition of [125I]- Neurotensin binding to neonatal mouse brain homogenates | [3] |
| EC50 | 1.9 nM | Contraction of guinea pig ileum | [3] |

Experimental Protocols Radioligand Binding Assay for Neurotensin Receptor Affinity

This protocol is adapted from the methodologies used to characterize neurotensin receptor ligands.

Objective: To determine the binding affinity (IC50) of **JMV 449 acetate** for neurotensin receptors using a competitive radioligand binding assay.

Materials:

• Radioligand: [3H]-Neurotensin or [1251]-Neurotensin

Foundational & Exploratory



- Tissue Preparation: Neonatal mouse brain homogenates or cells expressing the neurotensin receptor (e.g., HT-29 cells).
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., bacitracin 100 μg/mL).
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Competitor: JMV 449 acetate.
- Non-specific binding control: High concentration of unlabeled neurotensin (e.g., 1 μM).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and a scintillation counter.

Procedure:

- Membrane Preparation: Homogenize neonatal mouse brains in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - $\circ~$ Total Binding: 50 μL of binding buffer, 50 μL of radioligand solution, and 100 μL of membrane preparation.
 - \circ Non-specific Binding: 50 μL of unlabeled neurotensin (1 μM), 50 μL of radioligand solution, and 100 μL of membrane preparation.
 - \circ Competition Binding: 50 μ L of varying concentrations of **JMV 449 acetate**, 50 μ L of radioligand solution, and 100 μ L of membrane preparation.
- Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.



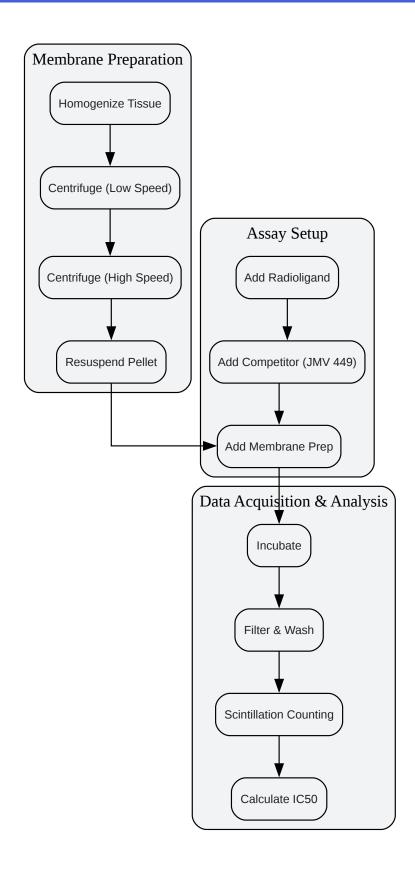




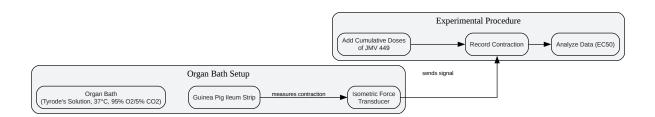
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta or gamma counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the JMV 449 acetate concentration. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Workflow for Radioligand Binding Assay:

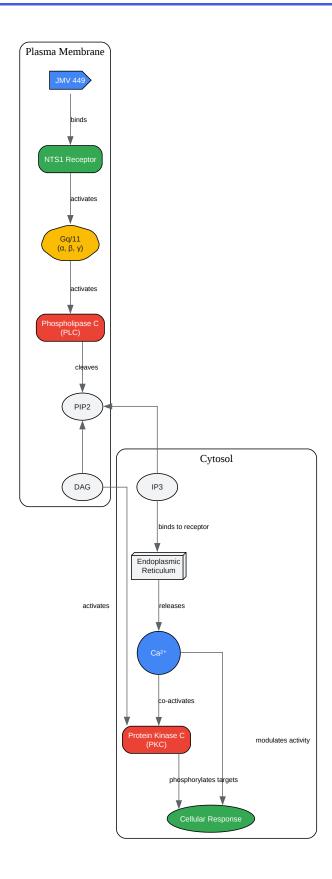




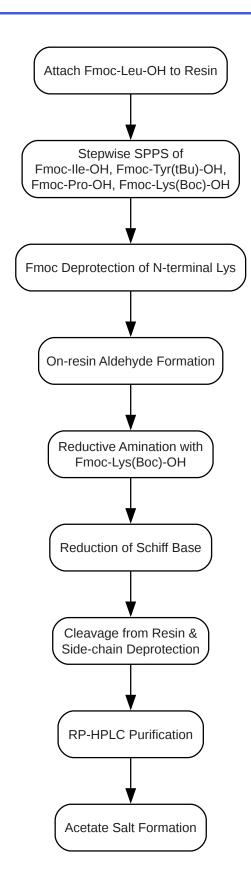












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